2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 914348-07-5
VCID: VC2531726
InChI: InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3
SMILES: COC(C1=NC(=NC=C1)C2CC2)OC
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine

CAS No.: 914348-07-5

Cat. No.: VC2531726

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine - 914348-07-5

Specification

CAS No. 914348-07-5
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine
Standard InChI InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3
Standard InChI Key BAXOPTJKEYXLCH-UHFFFAOYSA-N
SMILES COC(C1=NC(=NC=C1)C2CC2)OC
Canonical SMILES COC(C1=NC(=NC=C1)C2CC2)OC

Introduction

Chemical Identity and Structure

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine core with specific functional group substitutions. The compound's structure consists of a pyrimidine ring with a cyclopropyl group attached at the 2-position and a dimethoxymethyl group at the 4-position. These structural features contribute to its unique chemical properties and potential biological activities.

Basic Information

The compound's fundamental properties are summarized in Table 1, providing essential identification and structural information.

Table 1: Chemical Identity and Basic Properties

ParameterValue
CAS Number914348-07-5
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
IUPAC Name2-cyclopropyl-4-(dimethoxymethyl)pyrimidine
Standard InChIInChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3
Standard InChIKeyBAXOPTJKEYXLCH-UHFFFAOYSA-N
SMILESCOC(C1=NC(=NC=C1)C2CC2)OC
PubChem Compound ID17750124

The molecular structure features a pyrimidine core with specific substituents that determine its chemical behavior and potential applications in various research fields.

Physical and Chemical Properties

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine displays distinctive physical and chemical characteristics that influence its handling, storage, and applications in research settings. Understanding these properties is essential for researchers working with this compound.

Physical Properties

The compound's physical properties, both experimentally determined and predicted, are presented in Table 2.

Table 2: Physical Properties of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine

PropertyValueMethod
Physical StateSolidObserved
Boiling Point254.5 ± 25.0 °CPredicted
Density1.165 ± 0.06 g/cm³Predicted
Storage Temperature2-8°C (Recommended)Experimental
pKa1.60 ± 0.31Predicted
XLogP30.4Computed
Topological Polar Surface Area44.2 ŲComputed

The compound requires storage at temperatures between 2-8°C to maintain stability and prevent degradation .

Spectroscopic Properties

Spectroscopic data for 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine provides valuable information for structural confirmation and purity assessment. Table 3 presents predicted collision cross-section data obtained through mass spectrometry analysis.

Table 3: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+195.11281144.9
[M+Na]+217.09475158.9
[M+NH4]+212.13935153.1
[M+K]+233.06869154.5
[M-H]-193.09825153.6
[M+Na-2H]-215.08020154.4
[M]+194.10498150.4
[M]-194.10608150.4

These spectroscopic parameters are useful for analytical characterization and identification of the compound in research settings .

Synthesis and Reactivity

The synthesis and reactivity of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine have been investigated, providing insights into its preparation methods and chemical behavior.

Chemical Reactivity

The reactivity of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine is primarily attributed to its functional groups. The dimethoxymethyl group can undergo hydrolysis, leading to the formation of hydroxymethyl derivatives, which may further participate in nucleophilic substitution reactions. Additionally, the pyrimidine ring can engage in electrophilic aromatic substitutions, allowing for further functionalization.

The cyclopropyl group, known for its ring strain and unique reactivity, can participate in ring-opening reactions under specific conditions, offering additional pathways for chemical transformation and derivatization.

Biological Activities and Applications

Pyrimidine derivatives, including 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, have been studied for various biological activities, making them valuable in pharmaceutical research and development.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine scaffold can significantly influence biological efficacy. The specific positioning of the cyclopropyl and dimethoxymethyl groups on the pyrimidine ring in 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine creates a unique molecular architecture that may confer specific biological activities.

The presence of the dimethoxymethyl group provides potential sites for metabolic transformation or further chemical modification, which can be exploited in drug design and development strategies. Additionally, the cyclopropyl group, with its distinctive three-membered ring structure, contributes to specific binding interactions with biological targets.

ClassificationStatementCode
Signal WordWarning-
Hazard StatementCauses skin irritationH315
Hazard StatementCauses serious eye irritationH319
Hazard StatementMay cause respiratory irritationH335
Precautionary StatementAvoid breathing dust/fume/gas/mist/vapors/sprayP261
Precautionary StatementIF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathingP304+P340
Precautionary StatementIF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP305+P351+P338
Precautionary StatementStore locked upP405

These hazard classifications indicate that appropriate precautions should be taken when handling this compound .

Comparison with Other Pyrimidine Derivatives

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine belongs to a broader class of pyrimidine derivatives, each with distinct structural features and properties. Comparative analysis provides insights into the unique characteristics of this compound.

Structural Comparisons

Table 5: Comparison of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine914348-07-5C10H14N2O2194.23Base structure
4-(Dimethoxymethyl)pyrimidine25746-87-6C7H10N2O2154.17Lacks cyclopropyl group at 2-position
2-anilino-4-(dimethoxymethyl)pyrimidine797793-39-6C13H15N3O2245.28Has anilino group instead of cyclopropyl at 2-position
4-amino-2,6-dimethoxypyrimidine(Not provided)C6H9N3O2155.16Has amino and methoxy groups instead of dimethoxymethyl and cyclopropyl

The structural differences between these compounds result in distinct chemical behaviors and potential biological activities .

Functional Comparisons

While specific data on 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine's biological activities is limited, comparative analysis with other pyrimidine derivatives provides insights into potential functional properties:

  • N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides have demonstrated high activity against plant fungi, suggesting potential antifungal applications for cyclopropyl-substituted pyrimidines.

  • The dimethoxymethyl group found in this compound can serve as a protected form of an aldehyde group, potentially allowing for further derivatization in synthetic applications .

  • The presence of the cyclopropyl group may contribute to enhanced metabolic stability compared to simpler alkyl substituents, a property often exploited in drug design.

These comparative insights suggest that 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine may possess unique functional properties that could be exploited in various research and application contexts .

SupplierProduct NumberPackagingPrice (as of 2021-12-16)
Toronto Research Chemicals (TRC)C992188100mg$75
AK ScientificV90665g$291
AK ScientificV906610g$477
CymitQuimica3D-PLB348072500mg410.00 €
Sigma-AldrichENA311759198(Not specified)(Not specified)

This data indicates that the compound is available in various quantities to suit different research needs, with pricing that reflects its specialized nature and synthetic complexity .

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